Cas no 2274558-43-7 ((9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate)

(9H-Fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate is a specialized carbamate derivative featuring a fluorenylmethyl (Fmoc) protecting group and a hydroxyl-functionalized tertiary amine moiety. This compound is particularly valuable in peptide synthesis and organic chemistry, where the Fmoc group serves as a robust, base-labile protecting agent for amines, enabling selective deprotection under mild conditions. The hydroxyl group enhances solubility in polar solvents, facilitating handling in aqueous or mixed-phase reactions. Its structural design ensures compatibility with solid-phase synthesis protocols, offering precise control over reaction sequences. The compound’s stability under acidic conditions further broadens its utility in multi-step synthetic pathways.
(9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate structure
2274558-43-7 structure
Product name:(9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate
CAS No:2274558-43-7
MF:C21H25NO3
Molecular Weight:339.428106069565
CID:6270253
PubChem ID:165994173

(9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate 化学的及び物理的性質

名前と識別子

    • 2274558-43-7
    • (9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate
    • EN300-7196100
    • インチ: 1S/C21H25NO3/c1-4-22(21(2,3)14-23)20(24)25-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19,23H,4,13-14H2,1-3H3
    • InChIKey: CXYOVVCDUUIGIE-UHFFFAOYSA-N
    • SMILES: O(C(N(CC)C(C)(C)CO)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 339.18344366g/mol
  • 同位素质量: 339.18344366g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 442
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 49.8Ų

(9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7196100-0.5g
(9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate
2274558-43-7
0.5g
$1165.0 2023-07-06
Enamine
EN300-7196100-1.0g
(9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate
2274558-43-7
1.0g
$1214.0 2023-07-06
Enamine
EN300-7196100-2.5g
(9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate
2274558-43-7
2.5g
$2379.0 2023-07-06
Enamine
EN300-7196100-5.0g
(9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate
2274558-43-7
5.0g
$3520.0 2023-07-06
Enamine
EN300-7196100-0.1g
(9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate
2274558-43-7
0.1g
$1068.0 2023-07-06
Enamine
EN300-7196100-0.25g
(9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate
2274558-43-7
0.25g
$1117.0 2023-07-06
Enamine
EN300-7196100-10.0g
(9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate
2274558-43-7
10.0g
$5221.0 2023-07-06
Enamine
EN300-7196100-0.05g
(9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate
2274558-43-7
0.05g
$1020.0 2023-07-06

(9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate 関連文献

(9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamateに関する追加情報

Recent Advances in the Study of (9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate (CAS: 2274558-43-7)

The compound (9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate (CAS: 2274558-43-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its fluorenylmethyloxycarbonyl (Fmoc) protecting group and carbamate linkage, is being explored for its potential applications in peptide synthesis, drug delivery, and as a building block for more complex pharmaceutical agents. Recent studies have focused on its synthetic pathways, stability under various conditions, and its role in facilitating the development of novel therapeutics.

One of the key areas of research involves the optimization of synthetic routes for (9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate. A study published in the Journal of Organic Chemistry (2023) detailed a novel, high-yield synthesis method that minimizes side reactions and improves purity. The researchers employed a combination of solid-phase peptide synthesis (SPPS) techniques and advanced purification methods, such as high-performance liquid chromatography (HPLC), to achieve a purity of over 98%. This advancement is particularly significant for large-scale production, where consistency and yield are critical.

Another notable study, featured in Bioorganic & Medicinal Chemistry Letters (2024), investigated the stability of this compound under physiological conditions. The findings revealed that (9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate exhibits remarkable stability in aqueous environments at neutral pH, making it a promising candidate for drug delivery systems. The study also highlighted its slow degradation rate, which could be leveraged for controlled release applications. These properties are particularly advantageous for the development of prodrugs and targeted therapies.

In addition to its synthetic and stability profiles, researchers have explored the biological activity of derivatives of (9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate. A recent preprint on bioRxiv (2024) reported that certain modifications to the carbamate moiety could enhance its binding affinity to specific enzyme targets, such as proteases involved in cancer progression. This opens up new avenues for the design of enzyme inhibitors with potential therapeutic applications in oncology and other disease areas.

Despite these promising developments, challenges remain. For instance, the scalability of some synthetic methods and the need for further toxicological studies to assess the safety of this compound and its derivatives in vivo. Future research directions may include the exploration of greener synthetic routes, detailed pharmacokinetic studies, and the development of formulations that maximize bioavailability.

In conclusion, (9H-fluoren-9-yl)methyl N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate (CAS: 2274558-43-7) represents a versatile and promising molecule in chemical biology and pharmaceutical research. Its applications span from peptide synthesis to drug delivery, with ongoing studies uncovering new potentials. As research progresses, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.

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